molecular formula C11H16O3 B8300496 4-(2-Ethoxyethoxy)benzyl alcohol

4-(2-Ethoxyethoxy)benzyl alcohol

Cat. No.: B8300496
M. Wt: 196.24 g/mol
InChI Key: HKVQYFKYBWUNJC-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)benzyl alcohol is a benzyl alcohol derivative with a 2-ethoxyethoxy substituent at the para position of the benzene ring. These compounds share a benzyl alcohol core but differ in substituent groups, which critically influence their physical properties, chemical reactivity, and applications in organic synthesis, pharmaceuticals, or materials science .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

[4-(2-ethoxyethoxy)phenyl]methanol

InChI

InChI=1S/C11H16O3/c1-2-13-7-8-14-11-5-3-10(9-12)4-6-11/h3-6,12H,2,7-9H2,1H3

InChI Key

HKVQYFKYBWUNJC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(2-Ethoxyethoxy)benzyl alcohol with structurally related benzyl alcohol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Group CAS Registry Number Key Properties/Applications
This compound C₁₁H₁₆O₃ 196.24* Para: -OCH₂CH₂OCH₂CH₃ Not explicitly listed Likely higher hydrophobicity vs. shorter alkoxy derivatives; potential intermediate in polymer/surfactant synthesis
4-Ethoxybenzyl alcohol C₉H₁₂O₂ 152.19 Para: -OCH₂CH₃ 6214-44-4 Used in liquid crystal synthesis; moderate oxidation reactivity
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 Para: -OCH₃ 105-13-5 Common protecting group in organic synthesis; lower oxidation resistance vs. ethoxy analogs
4-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 Para: -OH 623-05-2 Antioxidant properties; used in pharmaceuticals and natural product isolation
Veratryl alcohol (3,4-Dimethoxybenzyl alcohol) C₉H₁₂O₃ 168.19 Meta/para: -OCH₃ at C3 and C4 93-03-8 Model substrate in lignin degradation studies; high oxidation stability


*Calculated based on molecular formula.

Reactivity in Oxidation Reactions

Benzyl alcohol derivatives are frequently studied for their oxidation behavior, which is influenced by substituent electronic effects:

  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) stabilize the benzyl alcohol intermediate, reducing oxidation rates. For example, 4-methoxybenzyl alcohol shows slower oxidation to benzaldehyde compared to unsubstituted benzyl alcohol due to resonance stabilization of the aromatic ring .
  • Longer alkoxy chains (e.g., 2-ethoxyethoxy in this compound) may further hinder oxidation by steric effects or increased hydrophobicity, though direct data are lacking.
  • Hydroxyl groups (e.g., 4-hydroxybenzyl alcohol) enhance susceptibility to oxidation, often yielding quinones or dimerized products under oxidative conditions .

Evidence from catalytic oxidation studies (Table 1, ) highlights that Pt-based catalysts convert benzyl alcohol to benzaldehyde with 91% yield under O₂ flow, but electron-rich derivatives like 4-ethoxybenzyl alcohol may require harsher conditions.

Research Findings and Key Contrasts

  • Synthetic Utility: 4-Methoxybenzyl alcohol is a staple in organic synthesis, whereas this compound’s extended ether chain may enhance solubility in nonpolar media, making it useful in polymer chemistry .
  • Biological Activity : 4-Hydroxybenzyl alcohol exhibits significant neuroprotective effects, while ethoxy derivatives lack comparable bioactivity but excel in material science .
  • Oxidation Resistance: Veratryl alcohol (3,4-dimethoxy) demonstrates superior stability in oxidative environments compared to mono-substituted analogs, underscoring the impact of substituent number and position .

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